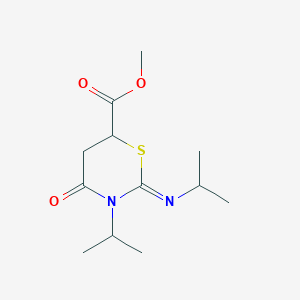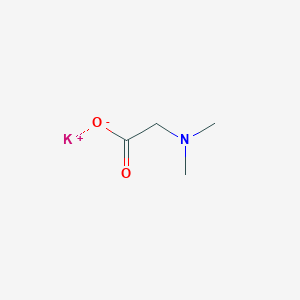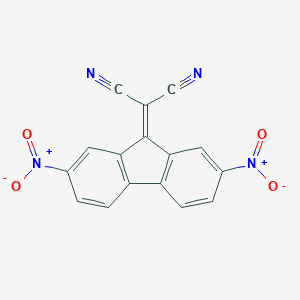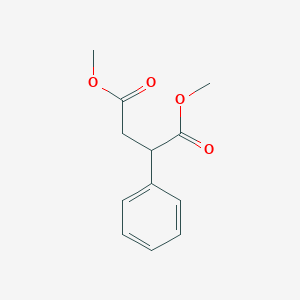
Trichloro(cyclooctyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trichloro(cyclooctyl)silane, also known as TCS, is a chemical compound composed of three chlorine atoms and one cyclooctylsilane molecule. It is used in a wide variety of scientific research applications, and has been studied for its biochemical and physiological effects.
Applications De Recherche Scientifique
Préparation de tissus antibactériens hautement hydrophobes
Trichloro(octadecyl)silane (OTS) a été utilisé pour créer des tissus antibactériens hautement hydrophobes . Le tissu a été recouvert d'OTS par une méthode d'immersion, et l'hydrophilie de surface, la rugosité et la structure chimique ont été évaluées. Le tissu a montré une activité antibactérienne exceptionnelle, réduisant l'adhésion d'E. coli et de S. iniae d'environ 60 % et 95 %, respectivement .
Modification de surface
Les agents de couplage silane, tels que le Trichloro(octadecyl)silane, ont été utilisés pour la modification de surface . Ils introduisent des groupes fonctionnels sur les surfaces des particules, améliorant l'adhésion de l'interface inorganique/polymère .
Synthèse dans les nanoparticules
Les surfaces amino-silanisées, qui peuvent être obtenues en utilisant des agents de couplage silane comme le Trichloro(octadecyl)silane, sont utilisées dans la synthèse des nanoparticules .
Immobilisation du ligand
Les agents de couplage silane sont également utilisés dans l'immobilisation des ligands . Ce processus implique la fixation d'un ligand à une surface, ce qui peut être utile dans diverses applications, telles que la délivrance de médicaments et les biosenseurs .
Colorants et polymères organiques
L'utilisation d'agents de couplage silane s'étend au domaine des colorants et des polymères organiques . Ils peuvent contribuer à améliorer les propriétés de ces matériaux, les rendant plus adaptés à diverses applications .
Traitement de l'eau
Les agents de couplage silane ont été utilisés dans les processus de traitement de l'eau <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0
Mécanisme D'action
Target of Action
Trichloro(cyclooctyl)silane (TCS) is a linear alkylsilane . It is primarily used as a modifying agent that creates a low-cost hydrophobic surface with high thermo-mechanical stability . The primary targets of TCS are the hydroxyl groups present on various surfaces .
Mode of Action
TCS contains hydrolysable groups that form a covalent bond with the hydroxyl groups present on the surface . This interaction modifies the surface, making it hydrophobic and thermally stable .
Biochemical Pathways
It is known that tcs plays a significant role in the synthesis of polycrystalline silicon . It is involved in various trichlorosilane synthesis processes such as direct chlorination, conversion, hydrochlorination of silicon, and redistribution of anti-disproportioning reaction .
Result of Action
The primary result of TCS’s action is the creation of a hydrophobic and thermally stable surface . This modification can be beneficial in various applications, including the production of polycrystalline silicon and the fabrication of organic field effect transistors .
Action Environment
The action of TCS can be influenced by environmental factors. For instance, TCS is sensitive to moisture , and its reactivity can be affected by the presence of water or humidity in the environment. Moreover, TCS should be stored and handled away from fire sources and high-temperature environments to prevent fire or explosion . It should also avoid contact with oxidizing agents and strong bases to prevent hazardous reactions .
Safety and Hazards
Orientations Futures
The hydrosilylation reaction, which is used in the synthesis of trichloro(cyclooctyl)silane, is of great importance in the silicon industry . The development of base-metal catalysts due to increased emphasis on environmental sustainability is a significant area of research . The use of the Rh(I) catalyst in the hydrosilylation reaction represents a promising direction for future research .
Propriétés
IUPAC Name |
trichloro(cyclooctyl)silane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15Cl3Si/c9-12(10,11)8-6-4-2-1-3-5-7-8/h8H,1-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVHDYIKCZDBWQM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)[Si](Cl)(Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl3Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20629398 |
Source


|
| Record name | Trichloro(cyclooctyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20629398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
18290-59-0 |
Source


|
| Record name | Trichloro(cyclooctyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20629398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














